molecular formula C28H31NO7 B11225106 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,5-dimethoxyphenyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,5-dimethoxyphenyl)methanone

Cat. No.: B11225106
M. Wt: 493.5 g/mol
InChI Key: JSETTWVXSLZXRY-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,5-dimethoxyphenyl)methanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,5-dimethoxyphenyl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of Phenoxy and Methanone Groups: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield methoxy-substituted benzoic acids, while reduction could produce methoxy-substituted benzyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound might be investigated for its potential pharmacological properties. Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Medicine

Potential medical applications could include the development of new therapeutic agents. The compound’s structure suggests it might interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways might include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dimethoxy-1-((2-hydroxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,5-dimethoxyphenyl)methanone
  • (6,7-dimethoxy-1-((2-chlorophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,5-dimethoxyphenyl)methanone

Uniqueness

The unique combination of methoxy groups and the dihydroisoquinoline core in (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,5-dimethoxyphenyl)methanone may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C28H31NO7

Molecular Weight

493.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C28H31NO7/c1-31-20-12-19(13-21(15-20)32-2)28(30)29-11-10-18-14-26(34-4)27(35-5)16-22(18)23(29)17-36-25-9-7-6-8-24(25)33-3/h6-9,12-16,23H,10-11,17H2,1-5H3

InChI Key

JSETTWVXSLZXRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC(=C4)OC)OC)OC)OC

Origin of Product

United States

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